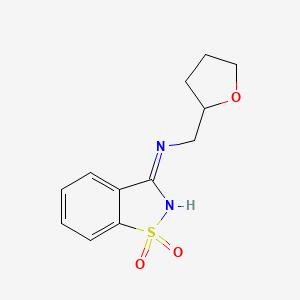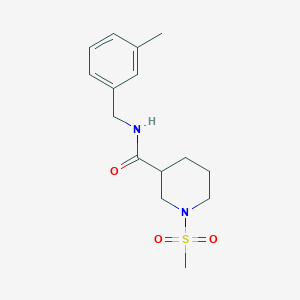![molecular formula C18H27N5O B6010412 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6010412.png)
4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, also known as CPP, is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory, making it an important target for therapeutic interventions.
Mechanism of Action
4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine binds to the glycine site of the NMDA receptor, preventing the influx of calcium ions and subsequent activation of downstream signaling pathways. This results in a reduction in neuronal excitability and synaptic plasticity, leading to potential therapeutic effects in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate neurotransmitter release and synaptic plasticity, leading to improvements in learning and memory. It has also been demonstrated to have anti-inflammatory and analgesic effects, potentially through modulation of the immune system.
Advantages and Limitations for Lab Experiments
One advantage of 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is its high selectivity for the glycine site of the NMDA receptor, which minimizes off-target effects. However, its potency and potential toxicity may also limit its use in certain experimental settings.
Future Directions
Future research on 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine could focus on its potential therapeutic applications in specific neurological and psychiatric disorders, as well as its effects on other neurotransmitter systems and signaling pathways. Additionally, further investigation into the safety and toxicity of this compound could inform its potential use in clinical settings.
Synthesis Methods
The synthesis of 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine involves the condensation of 4,6-dichloropyrimidine with piperazine and subsequent reaction with cyclopentanecarbonyl chloride and pyrrolidine. The final product is obtained through purification and isolation steps.
Scientific Research Applications
4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has also been investigated for its analgesic and anti-inflammatory effects.
Properties
IUPAC Name |
cyclopentyl-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c24-18(15-5-1-2-6-15)23-11-9-22(10-12-23)17-13-16(19-14-20-17)21-7-3-4-8-21/h13-15H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAGSBOKZHJWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6010329.png)

![N-(2-hydroxybutyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6010337.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6010344.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6010367.png)
![1-(1-{1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6010370.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B6010394.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B6010398.png)
![N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6010404.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(2-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6010417.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010420.png)
![2-methyl-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010428.png)
